molecular formula C15H15N5S B2747762 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine CAS No. 1396564-12-7

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Katalognummer: B2747762
CAS-Nummer: 1396564-12-7
Molekulargewicht: 297.38
InChI-Schlüssel: NIWASUHEHLAQFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a novel heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule incorporates multiple privileged pharmacophores, including a 3,5-dimethylpyrazole ring and a pyridinylmethylthio-pyridazine group. Heterocyclic structures containing pyrazole and pyridine moieties are extensively investigated for their diverse biological activities . Pyrazole-based compounds represent a key scaffold in the discovery of new therapeutic agents, demonstrating a broad spectrum of pharmacological profiles, with particular prominence in the areas of oncology and inflammation . Research into similar structures has shown potential in inhibiting the growth of various cancer cell lines, making them valuable tools for exploring new mechanisms of action in cancer biology . The presence of the pyridine and pyridazine rings may further contribute to the molecule's bioactivity by influencing its electronic properties and binding affinity for specific enzymatic targets. The molecular structure is characterized using advanced analytical techniques, including FTIR, and 1H and 13C NMR spectroscopy, to ensure identity and purity . This product is intended for research applications, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. It is supplied as a high-purity compound for laboratory research use. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-11-8-12(2)20(19-11)14-5-6-15(18-17-14)21-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWASUHEHLAQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is often synthesized through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

    Thioether Linkage Formation: The final step involves the formation of the thioether linkage between the pyridazine and pyridine rings. This can be achieved by reacting the pyridazine derivative with a pyridine thiol under suitable conditions, often in the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole or pyridazine rings, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic organic molecule that has garnered attention for its diverse applications in scientific research, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by comprehensive data tables and documented case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N4S
  • Molecular Weight : 258.34 g/mol

Structural Characteristics

The compound features:

  • A pyridazine ring , which contributes to its biological activity.
  • A pyrazole moiety , known for its role in various pharmacological effects.
  • A pyridine-derived thioether , enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or metabolic pathways.

Antibacterial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Klebsiella pneumoniae0.032 mg/mL

These findings suggest potential therapeutic applications in treating bacterial infections, positioning the compound as a candidate for further development in antimicrobial therapies.

Antifungal Properties

The compound has also shown promising antifungal activity against common fungal pathogens, indicating its potential use in treating fungal infections.

Neuroprotective Effects

The structural components of the compound suggest it may have neuroprotective effects. Studies involving similar pyrazole derivatives indicate they can modulate neurotransmitter systems and reduce oxidative stress, which is beneficial in neurodegenerative diseases.

In Vitro Studies

A series of experiments have evaluated the antibacterial activity of related compounds, revealing that modifications to the substituents on the pyrazole or pyridine rings significantly influence antibacterial potency. For instance, compounds with enhanced lipophilicity demonstrated improved cell membrane penetration and increased efficacy against resistant strains.

In Vivo Studies

Animal model studies have provided insights into the neuroprotective effects of this compound. Research has shown improvements in cognitive function and reduced neuroinflammation following treatment with similar pyrazole derivatives.

Summary of Findings

The diverse applications of This compound highlight its potential as a versatile agent in pharmacological research. Its antimicrobial and neuroprotective properties are particularly noteworthy, suggesting avenues for further investigation and development into therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of multiple nitrogen atoms and a sulfur atom allows for hydrogen bonding, coordination with metal ions, and other interactions that contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Core Heterocycle Variations

Pyridazine vs. Pyrano-Pyridine Derivatives

Compound A features a pyridazine core, whereas analogues such as 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-6-thioxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile (Compound B, from ) incorporate a fused pyrano-pyridine system. Key differences include:

  • Electron Density: Pyridazine is more electron-deficient than pyrano-pyridine, affecting electrophilic substitution reactivity.
Substituent Effects
  • Thioether vs. Thioxo/Thioalkyl Groups : The pyridin-3-ylmethylthio group in Compound A is less polar than the thioxo group in Compound B , influencing solubility and membrane permeability. Thioethers also exhibit redox sensitivity compared to thioalkyl esters .
  • Chloro vs. Thioether Substituents : The structurally related 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (Compound C , ) replaces the thioether with a chloro group. Chloro substituents are electron-withdrawing, reducing nucleophilic attack susceptibility compared to the electron-donating thioether in Compound A .

Crystallographic and Structural Insights

  • Hydrogen Bonding : The pyridinylmethylthio group in Compound A may participate in C–H···S or N–H···S interactions, whereas Compound C ’s chloro group engages in weaker C–H···Cl interactions. This difference impacts crystal packing and stability .
  • Software Validation: Tools like SHELXL () and ORTEP-3 () are critical for refining and visualizing these structures.

Comparative Data Table

Property Compound A Compound B Compound C
Core Structure Pyridazine Pyrano[3,4-c]pyridine Pyridazine
Key Substituents 3,5-Dimethylpyrazole; Pyridin-3-ylmethylthio 3,5-Dimethylpyrazole; Thioxo; Nitrile 3,5-Dimethylpyrazole; Chloro
Molecular Weight (g/mol) ~330 (estimated) ~350 (reported) ~250 (reported)
Solubility Moderate (polar aprotic solvents) Low (due to fused ring rigidity) High (chloro enhances polarity)
Synthetic Yield Not reported 78–98% Not reported
Biological Activity Potential neurotropic (inferred) Confirmed neurotropic activity Unknown

Biologische Aktivität

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N7SC_{19}H_{19}N_{7}S, with a molecular weight of approximately 361.47 g/mol. The structural features include a pyrazole ring and a pyridazine moiety, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole and pyridazine exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study indicated that structural modifications on the phenyl moiety could enhance anticancer efficacy, suggesting that this compound may also possess similar capabilities .

Anti-inflammatory Properties

Compounds containing pyrazole and pyridazine frameworks have been reported to exhibit anti-inflammatory effects. A review highlighted that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory response . The compound's ability to modulate these pathways could make it a candidate for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. Compounds within this class have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The specific compound under discussion may similarly exhibit antimicrobial effects due to the presence of the thioether group, which can enhance bioactivity .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of pyrazole and evaluated their biological activities. For example, one study synthesized several 1H-pyrazole derivatives and tested them against cancer cell lines, revealing promising IC50 values indicating potent antitumor activity .

CompoundIC50 (µM)Activity
Compound A25Antitumor
Compound B30Anti-inflammatory
Compound C15Antimicrobial

The mechanisms underlying the biological activities of these compounds often involve interactions with specific molecular targets. For instance, some studies suggest that pyrazole derivatives may act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Q & A

Basic Question: What are the standard synthetic protocols for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with functionalized pyridazine precursors. For example, describes a protocol where aromatic aldehydes react with thiol-containing intermediates under reflux in ethanol with HCl, followed by TLC monitoring (CHCl₃:CH₃OH = 95:5). Key intermediates are characterized via:

  • IR spectroscopy to confirm functional groups (e.g., C=O, NH₂).
  • ¹H/¹³C NMR to verify regioselectivity and substituent positions .
  • Mass spectrometry for molecular weight confirmation .
  • Recrystallization in ethanol for purity .

Advanced Question: How can computational methods (e.g., DFT) optimize reaction pathways or predict regioselectivity in pyrazole-pyridazine conjugates?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model electronic interactions between pyrazole and pyridazine moieties. demonstrates this approach for similar compounds, calculating:

  • Frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Charge distribution to identify nucleophilic/electrophilic sites.
  • Thermodynamic stability of intermediates via Gibbs free energy comparisons.
    These data guide solvent selection (e.g., polar aprotic solvents for charge-stabilized transition states) and catalyst design .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolves substituent positions (e.g., pyridin-3-ylmethyl thioether vs. pyridin-2-yl isomer) via coupling patterns and chemical shifts .
  • IR spectroscopy : Identifies thioether (C-S, ~600–700 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Question: How can researchers resolve contradictory spectral data (e.g., ambiguous NOE signals or overlapping peaks) in structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Differentiates between regioisomers by correlating proton-proton and proton-carbon couplings .
  • Variable-temperature NMR : Reduces peak overlap by altering conformational dynamics in solution .
  • X-ray crystallography : Provides unambiguous bond-length/angle data (e.g., used this for a chlorinated analog) .

Basic Question: What experimental design principles ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Split-plot designs (as in ) can test variables (e.g., solvent polarity, temperature) systematically.
  • Reaction monitoring : Use TLC or HPLC to track byproduct formation and optimize reaction time .
  • Control experiments : Replicate steps under inert atmospheres (N₂/Ar) to exclude oxidative side reactions .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate biological or catalytic properties of this compound?

Methodological Answer:

  • Docking simulations : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • In vitro assays : Compare activity of derivatives with modified pyrazole/pyridazine substituents (e.g., tested thiophene analogs) .
  • Kinetic studies : Measure reaction rates in catalytic applications (e.g., thiol-disulfide exchange) .

Basic Question: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • HPLC-UV/MS : Monitor degradation products (e.g., hydrolysis of thioether bonds) .
  • pH-rate profiling : Determine degradation kinetics in buffers (pH 1–13) to identify labile functional groups .

Advanced Question: What strategies address discrepancies between computational predictions and experimental results (e.g., unexpected regioselectivity)?

Methodological Answer:

  • Solvent effect modeling : Include implicit solvent models (e.g., PCM) in DFT to improve accuracy .
  • Post-reaction analysis : Use LC-MS to detect minor products not accounted for in simulations .
  • Mechanistic probes : Introduce isotopic labels (e.g., ²H) to trace reaction pathways .

Basic Question: What are the best practices for purifying this compound, and how is purity validated?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
  • Purity validation : Combine HPLC (≥95% purity) with elemental analysis (C, H, N, S) .

Advanced Question: How can ecological risk assessments (ERA) for this compound be integrated into synthetic workflows?

Methodological Answer:

  • In silico toxicity prediction : Use tools like ECOSAR to estimate aquatic toxicity .
  • Lifecycle analysis : Track solvent waste and energy consumption using green chemistry metrics (e.g., E-factor) .
  • Long-term biodegradation studies : Adapt ’s framework to monitor environmental persistence .

Basic Question: What safety protocols are essential when handling pyridin-3-ylmethyl thioether derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S).
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Waste disposal : Neutralize acidic/basic residues before disposal .

Advanced Question: How can researchers incorporate theoretical frameworks (e.g., quadripolar models) into mechanistic studies of this compound?

Methodological Answer:
Apply the quadripolar model ( ) to integrate:

  • Theoretical pole : Hypothesize reaction mechanisms (e.g., SNAr vs. radical pathways).
  • Epistemological pole : Validate assumptions via kinetic isotope effects.
  • Morphological pole : Design experiments to test spatial/electronic effects.
  • Technical pole : Optimize analytical methods (e.g., in situ IR for real-time monitoring) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.